An In-depth Technical Guide to Cyclopropyl 4-Thiomethylphenyl Ketone
An In-depth Technical Guide to Cyclopropyl 4-Thiomethylphenyl Ketone
CAS Number: 99522-32-4 | Molecular Formula: C₁₁H₁₂OS | Molecular Weight: 208.28 g/mol
Introduction: A Molecule of Untapped Potential
Cyclopropyl 4-thiomethylphenyl ketone is a specialty chemical that, while not extensively documented in peer-reviewed literature, holds significant potential for researchers, medicinal chemists, and materials scientists. Its structure is a compelling marriage of two key functional groups: a cyclopropyl ketone and a 4-thiomethylphenyl (thioanisole) moiety. The cyclopropyl group, a three-membered carbocycle, is a well-regarded motif in drug discovery, often acting as a bioisostere for larger groups, enhancing metabolic stability, and providing conformational rigidity.[1][2] When conjugated to a ketone, the strained ring system becomes a versatile synthetic handle, capable of participating in a wide array of chemical transformations.[1]
The thioanisole portion of the molecule introduces a sulfur atom, a feature known to modulate the electronic and lipophilic properties of compounds, which can be crucial for biological activity and material characteristics.[3] The sulfur can also be selectively oxidized to the corresponding sulfoxide or sulfone, further expanding the molecular diversity accessible from this starting material.[4][5] This guide, therefore, serves as a foundational document, extrapolating from the known chemistry of its constituent parts to provide a comprehensive overview of its synthesis, reactivity, and potential applications.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| IUPAC Name | Cyclopropyl(4-(methylthio)phenyl)methanone |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |
| NMR Spectroscopy | ¹H NMR would show characteristic signals for the cyclopropyl protons (a complex multiplet), the methylthio protons (a singlet), and the aromatic protons (two doublets). ¹³C NMR would show distinct peaks for the carbonyl carbon, the carbons of the cyclopropyl ring, the methylthio carbon, and the aromatic carbons. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent. |
| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage of the thioether bond. |
Synthesis of Cyclopropyl 4-Thiomethylphenyl Ketone: A Strategic Approach
Several established synthetic routes for aryl cyclopropyl ketones can be logically extended to the preparation of Cyclopropyl 4-thiomethylphenyl ketone. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Method 1: Friedel-Crafts Acylation
This classical approach is a direct and often high-yielding method for the synthesis of aryl ketones.[6] It involves the reaction of an electron-rich aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: Friedel-Crafts acylation of thioanisole.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable solvent (e.g., dichloromethane) and the Lewis acid (e.g., aluminum chloride).
-
Addition of Reactants: Thioanisole is dissolved in the solvent and added to the flask. The mixture is cooled in an ice bath.
-
Acylation: Cyclopropanecarbonyl chloride is added dropwise via the dropping funnel.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Method 2: Corey-Chaykovsky Cyclopropanation
An alternative strategy involves the cyclopropanation of a suitable α,β-unsaturated ketone precursor.[1][7] This method is particularly useful if the corresponding chalcone is readily available.
Reaction Scheme:
Figure 2: Corey-Chaykovsky cyclopropanation.
Experimental Protocol:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, trimethylsulfoxonium iodide is suspended in a mixture of anhydrous THF and DMSO. A strong base, such as sodium hydride, is added portion-wise.
-
Addition of Chalcone: Once the ylide has formed, a solution of 4-thiomethylchalcone in THF is added dropwise at a controlled temperature.
-
Reaction Progression: The reaction is stirred until completion, as indicated by TLC analysis.
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Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[7]
Predicted Reactivity and Synthetic Utility
The unique combination of the cyclopropyl ketone and thioanisole functionalities in a single molecule opens up a diverse range of potential chemical transformations.
Reactions at the Cyclopropyl Ketone Moiety
The cyclopropyl ring in conjugation with the ketone is susceptible to ring-opening reactions under various conditions, acting as a three-carbon synthon.[1]
-
Acid-Catalyzed Rearrangements: In the presence of strong acids, aryl cyclopropyl ketones can undergo rearrangement to form substituted tetralones, which are valuable scaffolds in medicinal chemistry.[8][9]
-
Cycloaddition Reactions: Cyclopropyl ketones can participate in formal [3+2] cycloadditions with various partners, such as alkenes and alkynes, often catalyzed by transition metals like samarium(II) iodide.[10] This provides a powerful method for the construction of complex, sp³-rich carbocyclic frameworks.
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Reductive Couplings: The ketone can undergo reductive coupling reactions, and the presence of the cyclopropyl group can influence the stereochemical outcome.[11]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Thioanisole - Wikipedia [en.wikipedia.org]
- 6. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. mdpi.com [mdpi.com]
- 8. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Sci-Hub. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones / Journal of the Chemical Society, Perkin Transactions 1, 1981 [sci-hub.sg]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
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